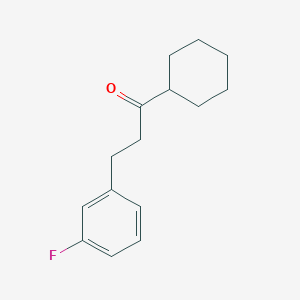

Cyclohexyl 2-(3-fluorophenyl)ethyl ketone

Description

Contextualization within Fluorinated Organic Compound Research

The presence of a fluorine atom on the phenyl ring of Cyclohexyl 2-(3-fluorophenyl)ethyl ketone situates it firmly within the expansive field of organofluorine chemistry. The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry and materials science. tandfonline.com Fluorine's unique properties, such as its small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å) and high electronegativity, allow it to significantly alter a molecule's physicochemical and biological characteristics without dramatically increasing its size. tandfonline.comacs.org

Key effects of fluorination that are relevant to the study of compounds like this compound include:

Metabolic Stability : The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation. Introducing fluorine at a potential site of metabolism can block this process, thereby increasing the molecule's biological half-life. mdpi.comacs.org

Modulation of Physicochemical Properties : Fluorine's high electronegativity can lower the pKa of nearby functional groups through inductive effects. acs.orgmdpi.com It can also increase a molecule's lipophilicity, which can influence its absorption, distribution, and ability to cross cell membranes. mdpi.combenthamscience.com

Enhanced Binding Affinity : The fluorine atom can participate in favorable interactions with biological targets, such as proteins. It can form hydrogen bonds and other electrostatic interactions, potentially increasing the binding affinity and potency of a drug candidate. tandfonline.comacs.org

The development of new synthetic methods to selectively introduce fluorine into complex molecules remains an active area of research, highlighting the continued demand for novel fluorinated compounds. acs.orgresearchgate.net

Significance of Aryl-Ethyl Ketone Architectures in Synthetic Chemistry

The aryl-ethyl ketone framework is a valuable structural motif in organic synthesis. The ketone functional group is one of the most versatile in chemistry, serving as a precursor to a wide array of other functional groups and as a key component in carbon-carbon bond-forming reactions.

The ketone moiety in a structure like this compound can undergo numerous transformations, including:

Reduction to form the corresponding secondary alcohol.

Reductive Amination to convert the carbonyl group into an amine, a common functional group in pharmaceuticals. pearson.com

Alpha-Functionalization reactions to introduce new substituents on the carbon atoms adjacent to the carbonyl group.

Current Research Landscape Pertaining to Fluorinated Cyclohexyl Ketones

The research landscape for fluorinated cyclohexyl ketones is primarily driven by their potential as intermediates and as analogues of known bioactive compounds. While specific research on this compound is not widely published, studies on closely related structures highlight the scientific interest in this class of molecules.

A significant area of related research involves the synthesis of derivatives of ketamine, a pharmaceutical agent with a 2-(2-chlorophenyl)-2-(methylamino)cyclohexanone structure. Researchers have developed multi-step synthetic routes to create fluorinated analogues, such as 2-(2-fluorophenyl)-2-methylamino-cyclohexanone. researchgate.net This research demonstrates the interest in exploring how replacing the chlorine atom with fluorine affects the compound's properties. The synthesis of such complex molecules involves key steps like Grignard reactions with fluorinated starting materials, bromination, and thermal rearrangement to form the final cyclohexanone (B45756) ring. researchgate.net

Furthermore, general synthetic advancements facilitate the creation of such targeted molecules. For instance, rhodium-catalyzed arylation methods have been developed for fluorinated ketones, allowing for the efficient construction of fluorinated alcohols, which are direct precursors to the corresponding ketones. brighton.ac.uk The convergent synthesis of highly substituted cyclohexanones remains a priority for organic chemists, as these scaffolds are prevalent in many FDA-approved drugs and bioactive compounds. nih.gov The study of fluorinated cyclohexyl ketones, therefore, represents a confluence of interests in synthetic methodology, medicinal chemistry, and the exploration of novel chemical structures.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-3-(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h4-5,8,11,13H,1-3,6-7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXYOOYDSHFMRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644560 | |

| Record name | 1-Cyclohexyl-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-83-4 | |

| Record name | 1-Cyclohexyl-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclohexyl 2 3 Fluorophenyl Ethyl Ketone and Analogues

Direct Synthesis Approaches

Direct synthesis methods aim to construct the core structure of Cyclohexyl 2-(3-fluorophenyl)ethyl ketone in a highly convergent manner, often by forming a key carbon-carbon bond that links the primary structural components.

Friedel-Crafts Acylation Strategies for Aryl Ketones

Friedel-Crafts acylation is a cornerstone of aryl ketone synthesis, involving the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. masterorganicchemistry.comsigmaaldrich.comnih.gov For the synthesis of the target compound, a plausible route involves the acylation of fluorobenzene (B45895) with cyclohexylacetyl chloride.

The reaction is typically catalyzed by strong Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.comyoutube.com The acylium ion, generated from the reaction between the acyl chloride and the catalyst, acts as the electrophile. sigmaaldrich.com A significant challenge in this approach is controlling the regioselectivity of the acylation on the fluorobenzene ring. The fluorine atom is an ortho-, para-director, meaning the primary products would be the 2-fluoro and 4-fluoro isomers. The desired 3-fluoro (meta) isomer would likely be a minor product, necessitating chromatographic separation.

An alternative approach is the Suzuki-Miyaura cross-coupling reaction, which couples an acyl chloride with an organoboron compound. nih.govmdpi.comacs.org This method can offer better regioselectivity compared to traditional Friedel-Crafts acylation. For instance, cyclohexylacetyl chloride could be coupled with 3-fluorophenylboronic acid using a palladium catalyst to yield the desired ketone. nih.govorganic-chemistry.org

Table 1: Comparison of Friedel-Crafts Acylation and Acyl-Suzuki Coupling

| Parameter | Friedel-Crafts Acylation | Acyl-Suzuki Coupling |

|---|---|---|

| Reactants | Fluorobenzene + Cyclohexylacetyl chloride | 3-Fluorophenylboronic acid + Cyclohexylacetyl chloride |

| Catalyst | Lewis Acid (e.g., AlCl₃) | Palladium complex (e.g., Pd(PPh₃)₄) |

| Key Advantage | Uses simple, readily available starting materials. | High regioselectivity, good functional group tolerance. acs.org |

| Key Disadvantage | Poor regioselectivity for the meta-isomer. | Requires pre-functionalized boronic acid. |

| Typical Yields | Variable, often moderate for specific isomers. | Generally good to excellent. organic-chemistry.org |

Multicomponent Reaction Protocols Incorporating Cyclic Ketones and Fluorinated Precursors

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, offer an efficient pathway to complex molecules. While no specific MCR has been reported for this compound, a hypothetical strategy can be devised based on known MCRs that form β-aryl ketones.

For example, a Mannich-type reaction could be envisioned. This would involve the reaction of a cyclohexyl ketone enolate (or its equivalent), a 3-fluorophenyl-containing imine, and an electrophile. A more direct, albeit theoretical, approach might involve a palladium-catalyzed three-component coupling of a cyclohexyl-containing nucleophile, a 3-fluorophenyl halide, and carbon monoxide to construct the ketone functionality in a single step. Such carbonylative coupling reactions are known to be effective for aryl ketone synthesis. researchgate.net

Indirect Synthetic Pathways via Precursors

Indirect methods involve the synthesis of a precursor molecule that is subsequently modified in one or more steps to yield the final target compound. These multi-step pathways can offer greater control over stereochemistry and regiochemistry.

Homologation Reactions of Aryl Ketones

Homologation refers to a reaction that extends a carbon chain by one or more repeating units, typically a methylene (B1212753) (-CH₂-) group. wikipedia.org This strategy could be applied by first synthesizing a precursor ketone, cyclohexyl (3-fluorophenyl) ketone, and then extending the carbonyl group by one carbon.

A well-established method for one-carbon homologation of ketones is the Wittig reaction using methoxymethylenetriphenylphosphine. wikipedia.orglibretexts.orgwikipedia.org The ketone is first converted to an enol ether, which is then hydrolyzed under acidic conditions to reveal the homologous aldehyde. Subsequent oxidation would yield a carboxylic acid, which could then be converted to the target ketone via reaction with a cyclohexyl organometallic reagent. A more direct homologation of an aldehyde to a ketone can be achieved via a two-step process involving Wittig olefination to a vinyl sulfide, followed by hydrolysis. acs.org

More advanced transition metal-catalyzed methods have been developed for the multi-carbon homologation of aryl ketones via C-C bond cleavage and subsequent cross-coupling with alkenols. nih.gov

Table 2: Example of a One-Carbon Homologation Pathway

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Synthesis of Precursor Ketone | 3-Fluorobenzoyl chloride, Cyclohexane (B81311), AlCl₃ | Cyclohexyl (3-fluorophenyl) ketone |

| 2 | Wittig Reaction | Methoxymethylenetriphenylphosphine (Ph₃P=CHOMe) | 1-(Cyclohexyl)-1-(3-fluorophenyl)-2-methoxyethene |

| 3 | Hydrolysis | Aqueous Acid (e.g., HCl) | 2-(Cyclohexyl)-2-(3-fluorophenyl)acetaldehyde |

| 4 | Conversion to Ketone | Oxidation followed by reaction with a cyclohexyl nucleophile | Target Ketone |

Derivatization from Cyclohexyl Ketone Scaffolds

This approach begins with a pre-existing cyclohexyl ketone and builds the remainder of the molecule. A viable starting material would be cyclohexyl methyl ketone. The α-carbon of the ketone can be deprotonated to form an enolate, which can then be alkylated with a suitable 3-fluorobenzyl halide (e.g., 3-fluorobenzyl bromide). organicchemistrytutor.com

Alternatively, one could start with cyclohexanecarboxylic acid. This can be converted to its acid chloride and then reacted with diazomethane (B1218177) in an Arndt-Eistert reaction to form a homologous α-diazoketone. wikipedia.org This intermediate can then undergo a Wolff rearrangement followed by reaction with a 3-fluorophenyl nucleophile, or be directly converted to an α-haloketone and subsequently coupled with a 3-fluorophenyl organometallic reagent.

Another powerful method involves the Grignard reaction. mnstate.edulibretexts.orglibretexts.org One could prepare cyclohexylmagnesium bromide and react it with 3-fluorophenacyl chloride (2-chloro-1-(3-fluorophenyl)ethan-1-one). The Grignard reagent would act as a nucleophile, attacking the carbonyl carbon of the phenacyl chloride to form an alcohol intermediate, which could then be oxidized to the target ketone.

Targeted Fluorination Strategies for Ketone Structures

In this "late-stage" functionalization approach, the fluorine atom is introduced at or near the end of the synthetic sequence. numberanalytics.com This requires the initial synthesis of the non-fluorinated analogue, Cyclohexyl 2-(phenyl)ethyl ketone. This precursor could be synthesized using any of the previously mentioned methods, such as Friedel-Crafts acylation of benzene (B151609) with cyclohexylacetyl chloride.

Once the parent ketone is obtained, the aromatic ring can be fluorinated. Direct C-H fluorination of arenes is a challenging but rapidly advancing field. mpg.dempg.de Palladium-catalyzed methods have been developed that can fluorinate arylboronic acids or aryl trifluoroborates, which can be prepared from the parent ketone via an aryl bromide or iodide intermediate. acs.orgnih.gov For example, the phenyl ring of the precursor ketone could be brominated, converted to a boronic acid derivative, and then subjected to palladium-catalyzed fluorination using an electrophilic fluorine source like Selectfluor. nih.gov This late-stage approach is particularly valuable for creating analogues for structure-activity relationship studies and for the synthesis of radiolabeled compounds for applications like positron-emission tomography (PET). mpg.de

Stereoselective Synthetic Considerations

The synthesis of specific stereoisomers of this compound and its analogues is a critical aspect of medicinal chemistry, as the three-dimensional arrangement of atoms can significantly influence pharmacological activity. Stereoselective synthesis allows for the preferential formation of one enantiomer or diastereomer over others. wikipedia.orgmsu.edu This is achieved by controlling the stereochemical outcome of reactions, often through the influence of a chiral feature in the substrate, reagent, or catalyst. wikipedia.org

Diastereoselective Routes to Cyclohexyl Ketones

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. msu.edu For the synthesis of substituted cyclohexyl ketones, controlling the relative stereochemistry of multiple stereocenters is paramount. Several strategies have been developed to achieve high levels of diastereoselectivity.

One powerful method is the cascade inter–intramolecular double Michael reaction. beilstein-journals.org This strategy has been successfully employed for the synthesis of highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org For instance, the reaction of curcumins with arylidenemalonates in the presence of a phase transfer catalyst can yield complex cyclohexanone (B45756) structures, often with complete diastereoselectivity. beilstein-journals.org Another key approach involves conjugate addition reactions. The Michael addition of a nucleophile to an α,β-unsaturated cyclohexenone can establish new stereocenters, and the facial selectivity of the attack is often governed by the steric and electronic properties of the existing ring substituents. nih.gov

Aldol (B89426) reactions also represent a cornerstone of diastereoselective synthesis. nih.gov The reaction of a ketone enolate with an aldehyde or another ketone can generate β-hydroxy ketones, which are valuable precursors to substituted cyclohexyl systems. The development of catalytic asymmetric aldol reactions with unactivated ketones has enabled the synthesis of functionalized products with high diastereo- and enantioselectivity. nih.gov For example, a binary catalyst system comprising a cinchona-derived aminophosphine (B1255530) and silver oxide can effectively promote the aldol addition of isocyanoacetate esters to prochiral ketones, affording chiral oxazolines with a fully substituted stereocenter. nih.gov

The table below summarizes various diastereoselective methods applicable to the synthesis of substituted cyclohexyl ketones.

| Method | Reactants | Catalyst/Reagent | Key Feature | Diastereomeric Ratio (d.r.) |

| Double Michael Reaction | Curcumins + Arylidenemalonates | Aqueous KOH, TBAB (Phase Transfer Catalyst) | Cascade inter- and intramolecular additions create a highly substituted ring. beilstein-journals.org | Often complete diastereoselectivity beilstein-journals.org |

| Aldol Addition/Cyclization | Unactivated Ketones + Isocyanoacetates | Quinine-derived aminophosphine / Ag₂O | Forms functionalized oxazolines with a fully substituted β-carbon. nih.gov | Good diastereoselectivity nih.gov |

| Michael Addition | α,β-Unsaturated Ketone + Nucleophile (e.g., LiC(SMe)₃) | Lithium-based nucleophile | Creates new stereocenters via conjugate addition. nih.gov | High diastereoselectivity possible nih.gov |

Annulation Strategies for Cyclohexane Core Construction

Annulation is a ring-forming process where two molecular fragments are joined by the formation of two new bonds. scripps.edu These strategies are fundamental to constructing the cyclohexane core of the target molecule from acyclic or simpler cyclic precursors. scripps.edu The control of regiochemistry and stereochemistry is a key advantage of many modern annulation methods. scripps.edu

The Diels-Alder reaction, a [4+2] cycloaddition, is a classic and powerful tool for forming six-membered rings with excellent stereochemical control. nih.gov However, for highly congested systems, alternative catalytic approaches have been developed. nih.gov Phosphine-catalyzed [4+2] annulations between allenoates and activated olefins provide an efficient route to highly functionalized cyclohexenes. nih.gov In these reactions, the choice of phosphine (B1218219) catalyst can invert the polarity of a reactant, allowing for regio-differentiating syntheses. nih.gov

Another approach is the [5+1] annulation strategy, which has been used to synthesize highly substituted cyclohexenones from α-alkenoyl ketenedithioacetals and nitroalkanes. figshare.com Furthermore, 1,6-addition-based annulation reactions have emerged as a prominent tool for accessing diverse heterocyclic and carbocyclic structures. chim.it For example, a [4+2] annulation of para-quinone methides with cyclic enamides, catalyzed by a chiral phosphoric acid, can generate tetrahydroxanthenes with high diastereo- and enantioselectivities. chim.it

These strategies provide convergent pathways to complex cyclohexane cores, often establishing multiple stereocenters in a single step.

| Annulation Type | Reactant 1 | Reactant 2 | Key Feature | Resulting Structure |

| [4+2] Phosphine-Catalyzed | α-Alkylallenoates | Activated Olefins | Catalyst choice controls regioselectivity by inverting dipole reactivity. nih.gov | Highly functionalized cyclohexenes nih.gov |

| [5+1] Annulation | α-Alkenoyl Ketenedithioacetals | Nitroalkanes | Builds a six-membered ring by adding a one-carbon component to a five-carbon chain. figshare.com | Highly substituted cyclohexenones figshare.com |

| [4+2] Brønsted Acid-Catalyzed | para-Quinone Methides | Cyclic Enamides | Asymmetric catalysis with chiral phosphoric acid allows for high stereoselectivity. chim.it | Tetrahydroxanthenes chim.it |

Principles of Asymmetric Induction in Ketone Synthesis

Asymmetric induction describes the preferential formation of one enantiomer or diastereomer due to the influence of a chiral element. wikipedia.org This principle is central to stereoselective ketone synthesis and can be categorized based on the source of the chiral information. wikipedia.orgrsc.org

Internal Asymmetric Induction (Substrate Control): This occurs when a pre-existing chiral center in the substrate molecule directs the stereochemical outcome of a reaction at a new developing stereocenter. wikipedia.org The proximity of the existing stereocenter to the reaction site allows it to influence the approach of reagents through steric and electronic effects. wikipedia.org Classic models like the Cram, Felkin, and Felkin-Anh models are used to predict the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds. wikipedia.org

Relayed Asymmetric Induction (Auxiliary Control): In this approach, a chiral auxiliary is temporarily attached to an achiral substrate. wikipedia.org This auxiliary directs the stereochemistry of a subsequent reaction and is then removed, leaving behind an enantiomerically enriched product. This method effectively "relays" the chiral information. wikipedia.org

External Asymmetric Induction (Reagent or Catalyst Control): This is often considered the most efficient method, where a chiral reagent or catalyst creates a chiral environment for the reaction. wikipedia.orgrsc.org The substrate interacts with the chiral catalyst in the transition state, leading to a lower activation energy for the formation of one stereoisomer over the other. wikipedia.org Asymmetric hydrogenation using chiral rhodium complexes or reductions using chiral borane (B79455) reagents like Alpine borane are prime examples of this strategy being applied to ketone synthesis. slideshare.net

The choice between these strategies depends on the specific synthetic challenge, with asymmetric catalysis being particularly attractive for its efficiency in generating enantiopure compounds from simple precursors. rsc.orgslideshare.net

| Principle | Source of Chirality | Mechanism | Example Application |

| Internal Induction | Chiral center within the substrate. wikipedia.org | The existing stereocenter sterically and electronically directs the approach of a reagent to a prochiral center (e.g., a ketone). wikipedia.org | Nucleophilic addition to an α-chiral ketone, predicted by the Felkin-Anh model. wikipedia.org |

| Relayed Induction | A chiral auxiliary temporarily bonded to the substrate. wikipedia.org | The auxiliary blocks one face of the molecule or chelates with reagents, forcing a reaction to occur on the opposite face. msu.edu | Evans asymmetric aldol reaction using chiral oxazolidinone auxiliaries. msu.edu |

| External Induction | Chiral reagent or catalyst. wikipedia.org | The substrate and reagent form a diastereomeric transition state with the chiral catalyst, lowering the activation energy for one stereochemical pathway. rsc.org | Asymmetric hydrogenation of a prochiral ketone using a chiral metal-ligand complex (e.g., Rh-DuanPhos). acs.org |

Reaction Mechanisms and Reactivity Profiles

Mechanistic Investigations of Ketone Formation and Transformation

The synthesis and subsequent reactions of aryl ketones like Cyclohexyl 2-(3-fluorophenyl)ethyl ketone are governed by fundamental principles of organic chemistry, including the formation and cleavage of carbon-carbon bonds and the characteristic reactions of the carbonyl group.

The construction of the carbon skeleton of ketones is a cornerstone of organic synthesis. cambridge.org Common strategies involve the reaction of organometallic reagents or enolates with electrophiles. cambridge.org

Friedel-Crafts Acylation : A primary method for forming aryl ketones involves the Friedel-Crafts acylation, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst. fiveable.me For a structure related to the target compound, this could involve the reaction of fluorobenzene (B45895) with a suitable acyl halide, establishing the critical aryl-carbonyl bond.

Grignard and Organolithium Reactions : The addition of organometallic reagents, such as Grignard or organolithium reagents, to aldehydes, nitriles, or amides is a versatile method for ketone synthesis. organic-chemistry.orgrsc.org For example, the addition of a (3-fluorophenyl)ethyl magnesium bromide to a cyclohexanecarboxylic acid derivative would form the desired ketone structure.

Enolate Alkylation : Ketones can be deprotonated using a strong base to form a nucleophilic enolate, which can then react with an alkyl halide. scribd.com This method is fundamental for building carbon chains adjacent to the carbonyl group. cambridge.orgalevelchemistry.co.uk The formation of the enolate can be thermodynamically or kinetically controlled to achieve regioselectivity. scribd.com

Table 1: Overview of Key C-C Bond Forming Reactions in Ketone Synthesis

| Reaction Type | Key Reactants | General Mechanism | Bond Formed |

|---|---|---|---|

| Friedel-Crafts Acylation | Aromatic Ring, Acyl Halide, Lewis Acid | Electrophilic aromatic substitution | Aryl-Carbonyl |

| Grignard Reaction | Grignard Reagent, Aldehyde/Nitrile/Amide | Nucleophilic addition to a carbonyl or nitrile | Alkyl/Aryl-Carbonyl Carbon |

| Enolate Alkylation | Ketone Enolate, Alkyl Halide | Nucleophilic substitution (SN2) | α-Carbon-Alkyl |

| Aldol (B89426)/Claisen Condensation | Enolates, Carbonyls/Esters | Nucleophilic addition followed by dehydration | β-Carbon-Carbonyl Carbon |

While C-C bond formation is crucial, C-C bond cleavage offers powerful strategies for molecular reconstruction. nih.gov Ketones, including aryl ketones, can undergo C-C bond scission through various transition-metal-catalyzed or radical-mediated pathways. researchgate.netmdpi.com

Oxidative Cleavage : A metal-free, one-pot method can synthesize aryl carboxylic acids from aryl alkyl ketones using iodine as a catalyst with DMSO and TBHP as oxidants. organic-chemistry.org The mechanism is believed to involve the oxidation of the ketone to a phenylglyoxal (B86788) intermediate, which then undergoes radical reactions to yield the carboxylic acid. organic-chemistry.org Another approach involves aerobic oxidative cleavage where the ketone is oxidized to a hydroperoxide intermediate, which then fragments. researchgate.net

Transition Metal-Catalyzed Cleavage : The activation of the C-C bond adjacent to the carbonyl group is challenging but can be achieved using transition metals. researchgate.net Rhodium catalysts, for example, have been used for the homologation of unstrained aryl ketones via the cleavage of the Ar-C(O) bond. nih.gov

Radical-Mediated Cleavage : Ketoxime esters can undergo N-O bond cleavage to generate iminyl radicals. mdpi.com These radicals can then undergo β-C-C bond scission to produce acyl radicals and a nitrile byproduct, providing a pathway to functionalize the acyl group. mdpi.com

Hydroxide-Mediated Cleavage : A classic but sometimes overlooked transformation is the hydroxide-mediated cleavage of C-C bonds in aldehydes and ketones, which generates a carboxylate and a neutral residue. dtu.dk

The most fundamental reaction of ketones is the nucleophilic addition to the carbonyl group. masterorganicchemistry.com The polarity of the carbon-oxygen double bond renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. pearson.combyjus.com

The general mechanism involves a two-step process:

Nucleophilic Attack : A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group. masterorganicchemistry.comlibretexts.org This leads to the formation of a tetrahedral alkoxide intermediate as the carbon atom's hybridization changes from sp² to sp³. masterorganicchemistry.comlibretexts.org

Protonation : The negatively charged oxygen of the alkoxide intermediate is then protonated, typically by adding a weak acid or from the solvent, to yield a neutral alcohol product. libretexts.org

The specific pathway depends on the nucleophile's strength. jove.com Strong nucleophiles (e.g., Grignard reagents, hydrides, cyanide anions) attack the carbonyl carbon directly. byjus.comjove.com Weaker nucleophiles, such as water and alcohols, often require an acid catalyst to protonate the carbonyl oxygen first. byjus.comjove.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile. jove.com

Reactivity of Fluorinated Ketones

The presence of fluorine, a highly electronegative element, significantly alters the electronic properties and reactivity of a molecule. scispace.com

The introduction of a fluorine atom at the α-position of a ketone is commonly achieved through electrophilic fluorination. Reagents such as Selectfluor® are widely used for this purpose. scispace.comsapub.orgresearchgate.net

The mechanism proceeds through an enol or enolate intermediate. sapub.orgresearchgate.net In the presence of an acid or base catalyst, the ketone undergoes tautomerization to form a small equilibrium concentration of its enol form. scispace.com The electron-rich C=C double bond of the enol then acts as a nucleophile, attacking the electrophilic fluorine atom of the fluorinating agent (e.g., Selectfluor®). sapub.org This process forms the α-fluorinated ketone and regenerates the catalyst. The reaction's success and rate are influenced by both steric and electronic effects of the ketone substrate. scispace.comsapub.orgresearchgate.net

Table 2: Electrophilic Fluorination of Cyclic Ketones Using Selectfluor®

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| 1,3-Cyclohexanedione | 2-Fluoro-1,3-cyclohexanedione | 50% | sapub.org |

| Dimedone | 2-Fluoro-5,5-dimethyl-1,3-cyclohexanedione | 55% | sapub.org |

| Various Cyclic and Acyclic Ketones | α-Fluoroketones | Good yields | organic-chemistry.org |

Fluorine substitution has profound stereoelectronic effects on molecular reactivity. In the case of this compound, the fluorine on the phenyl ring exerts a strong electron-withdrawing inductive effect. This effect increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more reactive towards nucleophiles.

Tautomeric Equilibria in Fluorinated Ketones

Ketones that possess at least one alpha-hydrogen, such as this compound, can exist in a state of equilibrium between two constitutional isomers: the keto form and the enol form. This phenomenon is known as keto-enol tautomerism. The equilibrium position is highly sensitive to the molecular structure, including the electronic effects of substituents.

The presence of fluorine atoms in a ketone can significantly alter the keto-enol equilibrium. The primary mechanisms through which fluorine exerts its influence are strong inductive electron withdrawal and hyperconjugation. nih.gov

Inductive Effect: Fluorine is the most electronegative element, and its presence destabilizes the keto tautomer through powerful electron withdrawal from the neighboring carbon atoms. This effect makes the carbonyl carbon more electrophilic. nih.gov

Hyperconjugation: In the enol form of α-fluorinated ketones, a stabilizing interaction known as hyperconjugation can occur. This involves the delocalization of electrons from the C=C π-bond into the antibonding σ* orbital of an adjacent C-F bond (π → σ*CF). nih.govnih.gov This interaction stabilizes the enol tautomer, shifting the equilibrium in its favor. nih.govnih.gov

In the specific case of this compound, the fluorine atom is not directly attached to the α-carbon but is positioned on the phenyl ring. Consequently, its influence on the tautomeric equilibrium is less direct than in α-fluorinated systems. The fluorine atom exerts a moderate electron-withdrawing effect through the aromatic ring and the ethyl bridge, which can slightly increase the acidity of the α-hydrogens and marginally favor the formation of the enol tautomer compared to its non-fluorinated analog. However, this effect is considerably weaker than the direct stabilization observed in perfluorinated or α-fluorinated ketones. nih.govresearchgate.net

The following table illustrates how different substituents can affect the percentage of the enol tautomer at equilibrium.

| Compound | Substituent at α-carbon | % Enol Content (in Hexane) | Primary Electronic Effect |

| Acetone | -H | 0.00025 | Reference |

| 2,4-Pentanedione | -COCH₃ | 95 | Resonance/H-Bonding |

| 3-Chloro-2,4-pentanedione | -Cl | ~12 | Inductive (Electron-Withdrawing) |

| 3-Methyl-2,4-pentanedione | -CH₃ | ~77 | Inductive (Electron-Donating) |

This table presents generalized data to illustrate electronic trends; specific values can vary with solvent and temperature. ed.gov

Catalytic Reaction Mechanisms

The carbonyl group of this compound is a key functional handle for a variety of catalytic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Coupling Reactions Involving Carbonyl Compounds

Transition metal catalysis, particularly with palladium, provides powerful methods for the functionalization of ketones at the α-position. The most prominent of these is the α-arylation of ketone enolates, often referred to as a variant of the Buchwald-Hartwig reaction. nih.govwikipedia.org This reaction forms a C-C bond between the α-carbon of a ketone and an aromatic ring.

The generalized catalytic cycle for the palladium-catalyzed α-arylation of a ketone involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with an aryl halide (Ar-X), inserting into the carbon-halogen bond to form a palladium(II) intermediate. wikipedia.org

Enolate Formation and Transmetalation: In the presence of a strong base, the ketone is deprotonated to form an enolate. This enolate then displaces the halide on the palladium(II) center.

Reductive Elimination: The aryl group and the enolate α-carbon are eliminated from the palladium center, forming the new C-C bond of the α-aryl ketone product and regenerating the palladium(0) catalyst. organic-chemistry.org

For a molecule like this compound, this methodology could be envisioned as a key synthetic step, for instance, by coupling the enolate of cyclohexyl ethyl ketone with 1-bromo-3-fluorobenzene. The choice of ligand on the palladium catalyst is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results by promoting both the oxidative addition and the final reductive elimination steps. organic-chemistry.orgst-andrews.ac.uk

The table below summarizes representative palladium catalyst systems used for the α-arylation of ketones.

| Palladium Precursor | Ligand | Base | Typical Substrates |

| Pd₂(dba)₃ | P(t-Bu)₃ | NaOt-Bu | Aryl chlorides and bromides with various ketones. organic-chemistry.org |

| Pd(OAc)₂ | Xantphos | K₃PO₄ | Base-sensitive ketones with aryl bromides. |

| [(DTBNpP)PdCl₂]₂ | DTBNpP | NaOt-Bu | Aryl bromides with anilines (amination), activated by enolizable ketones. nsf.gov |

| PEPPSI-IPr | IPr (NHC) | KHMDS | Aryl ketones with aryl halides at low catalyst loadings. st-andrews.ac.uk |

Organocatalytic Reaction Mechanisms Applied to Ketone Systems

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions, often with high stereoselectivity. For ketones, a dominant activation strategy is enamine catalysis . acs.orgnobelprize.org In this mechanism, a chiral secondary amine catalyst, such as L-proline, reversibly reacts with the ketone's carbonyl group to form a nucleophilic enamine intermediate. nih.govwikipedia.org This enamine then reacts with an electrophile. Hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst. nobelprize.org

This activation mode allows this compound to participate as a nucleophile in a variety of asymmetric transformations. For example:

Aldol Reaction: The enamine derived from the ketone can add to an aldehyde, forming a β-hydroxy ketone with high diastereo- and enantioselectivity. acs.org

Mannich Reaction: The enamine can react with an imine (or an aldehyde and an amine in situ) to form a β-amino ketone. acs.org

α-Functionalization: Enamines can react with electrophilic sources of halogens, nitrogen, or oxygen to install new functional groups at the α-position.

Cinchona alkaloids and their derivatives represent another important class of organocatalysts. units.itprinceton.edu They can act as Brønsted bases to deprotonate the ketone, or they can activate electrophiles through hydrogen bonding, facilitating nucleophilic attack by the ketone or its enol/enolate form. acs.orgrsc.org

The following table lists common organocatalysts and the ketone transformations they facilitate.

| Organocatalyst | Activation Mode | Typical Reaction |

| L-Proline | Enamine Catalysis | Inter- and intramolecular Aldol reactions, Mannich reactions. nih.govwikipedia.orgacs.org |

| Jørgensen-Hayashi Catalyst | Enamine Catalysis | Michael addition to α,β-unsaturated aldehydes. mdpi.com |

| Cinchona Alkaloids (e.g., Quinine, Quinidine) | Brønsted Base / H-Bonding | Michael additions, cyanation of ketones. units.itprinceton.edursc.org |

| Primary Amine-Thiourea Catalysts | H-Bonding / Enamine | Michael additions, Aldol reactions. mdpi.com |

Advanced Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For Cyclohexyl 2-(3-fluorophenyl)ethyl ketone, the three key nuclei for analysis are ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19).

Proton NMR spectroscopy would reveal the number of distinct proton environments and their connectivity within the molecule. The expected ¹H NMR spectrum would display signals corresponding to the protons of the cyclohexyl ring, the ethyl ketone moiety, and the 3-fluorophenyl group.

The protons on the cyclohexyl ring would likely appear as a series of complex, overlapping multiplets in the upfield region of the spectrum, typically between δ 1.0 and 2.5 ppm. The proton on the carbon bearing the carbonyl group would be the most deshielded of the cyclohexyl protons. The methylene (B1212753) protons of the ethyl group adjacent to the carbonyl (α-protons) would be expected to resonate around δ 2.7-2.9 ppm as a triplet. The other methylene protons (β-protons) adjacent to the aromatic ring would likely appear as another triplet around δ 2.9-3.1 ppm.

The aromatic protons of the 3-fluorophenyl group would exhibit characteristic splitting patterns in the downfield region (δ 6.8-7.4 ppm). The fluorine atom would introduce additional complexity through H-F coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Cyclohexyl (CH) | ~2.3-2.5 | m | - |

| Cyclohexyl (CH₂) | ~1.1-1.9 | m | - |

| -CH₂-C=O | ~2.7-2.9 | t | ~7.5 |

| Ar-CH₂- | ~2.9-3.1 | t | ~7.5 |

| Aromatic (H2, H4, H5, H6) | ~6.8-7.4 | m | - |

Note: This is a predictive table. Actual values may vary.

Carbon-13 NMR spectroscopy is instrumental in defining the carbon framework of the molecule. The spectrum for this compound would show distinct signals for each unique carbon atom.

The carbonyl carbon of the ketone is the most deshielded and would appear significantly downfield, typically in the range of δ 208-212 ppm. The carbons of the 3-fluorophenyl ring would resonate in the aromatic region (δ 113-165 ppm), with their chemical shifts influenced by the fluorine substituent. The carbon directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant. The carbons of the cyclohexyl ring and the ethyl bridge would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~210 |

| Aromatic (C-F) | ~162 (d, ¹JCF ≈ 245 Hz) |

| Aromatic (CH) | ~113-130 |

| Aromatic (C-CH₂) | ~144 |

| -CH₂-C=O | ~45 |

| Ar-CH₂- | ~30 |

| Cyclohexyl (CH) | ~50 |

| Cyclohexyl (CH₂) | ~25-30 |

Note: This is a predictive table. 'd' denotes a doublet due to C-F coupling. Actual values may vary.

Fluorine-19 NMR is a highly sensitive technique that provides specific information about the chemical environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring.

The chemical shift of the ¹⁹F nucleus is extremely sensitive to the electronic environment. The position of the resonance can provide insights into the electron-donating or electron-withdrawing nature of the surrounding substituents. In this molecule, the position of the fluorine on the phenyl ring and the nature of the ethyl ketone substituent would determine the precise chemical shift.

While solution-state NMR provides information on the average structure of a molecule, solid-state ¹⁹F NMR can provide detailed information about the molecular conformation and packing in the crystalline state. This technique can be used to determine internuclear distances and the orientation of different molecular fragments, offering a more complete picture of the three-dimensional structure.

In complex mixtures, ¹⁹F NMR is a powerful tool for the non-targeted analysis of fluorinated compounds. The wide chemical shift range and high sensitivity of ¹⁹F NMR allow for the detection and potential identification of various fluorinated species without prior knowledge of their identity. This approach is particularly valuable in environmental and metabolic studies.

Fluorine-19 (19F) NMR for Fluorine Environment Analysis

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic molecules by analyzing their fragmentation patterns upon ionization.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through extensive fragmentation. The mass spectrum of this compound is predicted to exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern is anticipated to be dominated by cleavages at the bonds adjacent to the carbonyl group, a phenomenon known as α-cleavage.

Key predicted fragmentation pathways include:

α-Cleavage: The most probable fragmentation will occur at the C-C bonds adjacent to the carbonyl group. This can result in the formation of several key fragment ions. Cleavage between the carbonyl carbon and the cyclohexyl group would yield a cyclohexyl cation and a [M-cyclohexyl]⁺ fragment. Alternatively, cleavage on the other side of the carbonyl group would lead to other characteristic fragments.

McLafferty Rearrangement: For ketones with sufficiently long alkyl chains containing γ-hydrogens, a McLafferty rearrangement can occur. However, in the case of this compound, this rearrangement is less likely to be a dominant pathway due to the structure of the ethylphenyl group.

Fragments from the 3-fluorophenyl group: The presence of the 3-fluorophenyl group will give rise to characteristic ions, including the fluorobenzyl cation or related fragments resulting from cleavages within the ethylphenyl side chain.

A comparison with the known fragmentation of a similar compound, cyclohexyl phenyl ketone, shows a base peak corresponding to the benzoyl cation, with other significant peaks arising from the loss of the cyclohexyl ring and subsequent fragmentations. For this compound, analogous fragments, adjusted for the presence of the fluorine atom and the ethyl linker, are expected.

Table 1: Predicted Major Fragment Ions in the EI-MS of this compound

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

| [M]⁺ | Molecular Ion | - |

| [M - C₆H₁₁]⁺ | 2-(3-fluorophenyl)acetyl cation | α-Cleavage |

| [C₆H₁₁]⁺ | Cyclohexyl cation | α-Cleavage |

| [C₇H₆F]⁺ | Fluorobenzyl cation | Cleavage of the ethyl linker |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of complex mixtures and thermally labile compounds. For ketones, derivatization is often employed to improve chromatographic retention and ionization efficiency, especially when using electrospray ionization (ESI).

LC-MS, particularly when coupled with high-resolution mass spectrometry (HRMS), provides accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments. Tandem MS (MS/MS) plays a crucial role in structural elucidation by allowing for the isolation of a specific precursor ion and its subsequent fragmentation. This controlled fragmentation provides detailed information about the connectivity of the molecule. For an unknown compound suspected to be this compound, LC-MS/MS would be used to confirm the molecular weight and obtain a fragmentation pattern that can be matched with the predicted structure.

To enhance the sensitivity and specificity of LC-MS analysis of ketones, derivatization is a common strategy. ddtjournal.comresearchgate.netnih.gov Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), Girard's reagents (Girard-T and Girard-P), and dansylhydrazine react with the carbonyl group to form hydrazones or other derivatives. ddtjournal.comresearchgate.net These derivatives typically possess a readily ionizable group, leading to a significant improvement in signal intensity in ESI-MS.

For example, derivatization with DNPH introduces a dinitrophenyl group, which can be readily detected in negative ion mode ESI-MS. ddtjournal.com The resulting DNPH-hydrazone of this compound could then be subjected to LC-MS/MS analysis. The fragmentation of the derivatized molecule would provide specific structural information, confirming the presence of the original ketone.

Table 2: Common Derivatization Reagents for LC-MS Analysis of Ketones

| Derivatization Reagent | Functional Group Targeted | Advantage for LC-MS |

| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl (ketone/aldehyde) | Improved ionization in negative mode ESI. |

| Girard's Reagents (T & P) | Carbonyl (ketone/aldehyde) | Introduces a quaternary ammonium (B1175870) group for improved positive mode ESI. |

| Dansylhydrazine | Carbonyl (ketone/aldehyde) | Introduces a fluorescent tag and improves ionization efficiency. |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (MS/MS)

Other Spectroscopic Methods

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum is expected to show several characteristic absorption bands that confirm the presence of its key functional groups:

C=O Stretch: A strong and sharp absorption band characteristic of the carbonyl group in a ketone is expected. For aliphatic ketones like cyclohexanone (B45756), this peak typically appears around 1715 cm⁻¹. qiboch.combartleby.com The presence of the adjacent aromatic ring can lead to some conjugation effects, potentially shifting this peak to a slightly lower wavenumber.

C-H Stretches: Absorptions corresponding to the C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexyl ring and the ethyl chain are expected just below 3000 cm⁻¹. Aromatic C-H stretching vibrations from the 3-fluorophenyl group will appear at slightly higher wavenumbers, typically above 3000 cm⁻¹. libretexts.org

Aromatic C=C Stretches: The presence of the benzene (B151609) ring will give rise to several absorption bands in the 1450-1600 cm⁻¹ region due to C=C stretching vibrations within the ring. libretexts.org

C-F Stretch: A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1100-1300 cm⁻¹. The exact position can provide information about the substitution pattern on the aromatic ring.

The combination of these characteristic peaks in the IR spectrum provides strong evidence for the presence of the cyclohexyl, ketone, and 3-fluorophenyl moieties within the molecule.

Table 3: Predicted Key IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Aliphatic C-H Stretch | < 3000 | Medium to Strong |

| C=O Stretch | ~1715 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium to Weak |

| C-F Stretch | 1100-1300 | Strong |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Analysis

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, obtaining a suitable single crystal would allow for the elucidation of its complete molecular structure and packing in the crystal lattice.

In the crystalline state, molecules of this compound would arrange themselves in a repeating pattern known as a unit cell. XRD analysis identifies the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry elements of the crystal. cambridge.orgdcu.ie The packing of molecules is governed by intermolecular forces such as van der Waals interactions and potential weak hydrogen bonds. The presence of the electronegative fluorine atom and the polar ketone group could influence the crystal packing through dipole-dipole interactions. iucr.org

Due to the absence of published crystallographic data for this compound, the following table presents illustrative data based on typical values for similar organic fluorinated compounds. cambridge.orgdcu.ie

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C15H19FO |

| Formula Weight | 234.31 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 - 11.5 |

| b (Å) | 8.5 - 9.5 |

| c (Å) | 12.0 - 13.0 |

| β (°) | 95 - 105 |

| Volume (ų) | 1100 - 1300 |

| Z (molecules/unit cell) | 4 |

X-ray Photoemission Spectroscopy (XPS) and Near Edge X-ray Absorption Fine Structure (NEXAFS) for Fluorinated Systems

X-ray Photoelectron Spectroscopy (XPS) and Near Edge X-ray Absorption Fine Structure (NEXAFS) are powerful surface-sensitive techniques that provide detailed information about the elemental composition, chemical states, and electronic structure of a material.

X-ray Photoemission Spectroscopy (XPS)

XPS analysis of this compound would provide a quantitative elemental composition of its surface and, crucially, information about the chemical bonding environment of each element. By irradiating the sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its oxidation state.

High-resolution scans of the C 1s, O 1s, and F 1s regions would be of particular interest.

The F 1s spectrum is expected to show a single, sharp peak at a characteristic binding energy, confirming the presence of fluorine in a C-F covalent bond.

The O 1s spectrum would display a peak corresponding to the carbonyl (C=O) oxygen.

The C 1s spectrum would be more complex and require deconvolution to identify the different carbon environments: the aromatic carbons of the fluorophenyl ring (with the carbon directly bonded to fluorine appearing at a higher binding energy), the carbonyl carbon (C=O), the aliphatic carbons of the ethyl chain, and the carbons of the cyclohexyl ring. acs.org

The following table provides hypothetical binding energy values for this compound, based on data from similar fluorinated organic compounds. acs.orgmdpi.com

| Core Level | Chemical State | Illustrative Binding Energy (eV) |

|---|---|---|

| F 1s | Ar-F | ~688.5 |

| O 1s | C=O | ~531.8 |

| C 1s | C-F | ~287.0 |

| C=O | ~286.5 | |

| C-C (Aromatic) | ~284.8 | |

| C-C/C-H (Aliphatic) | ~285.0 |

Near Edge X-ray Absorption Fine Structure (NEXAFS)

NEXAFS spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), involves tuning the X-ray energy through the absorption edge of a core level (e.g., F 1s, C 1s). This technique probes the unoccupied electronic states (the conduction band or LUMOs) by exciting a core electron to these empty levels. The resulting spectrum has a fine structure that is highly sensitive to the local bonding environment and molecular orientation. acs.orgresearchgate.net

For a fluorinated system like this compound, NEXAFS spectra at the fluorine K-edge would be particularly informative. The spectra are typically dominated by transitions from the F 1s core level to unoccupied molecular orbitals. acs.org

1s → σ resonances : These transitions, corresponding to excitations into antibonding sigma orbitals (e.g., σ(C-F)), are often the most prominent features in the F K-edge spectra of fluorinated organic molecules. acs.org

1s → π* resonances : Excitations into antibonding pi orbitals associated with the fluorophenyl ring would also be observable.

By using linearly polarized synchrotron radiation and changing the orientation of the sample relative to the X-ray beam, angle-resolved NEXAFS can determine the orientation of specific chemical bonds (like the C-F bond) and functional groups on a surface. researchgate.net This would be invaluable for studying thin films or self-assembled monolayers of the compound on a substrate.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. For a novel compound like Cyclohexyl 2-(3-fluorophenyl)ethyl ketone, DFT could provide significant insights.

Geometry Optimization and Electronic Property Calculations

Future research could use DFT methods, such as B3LYP with a suitable basis set like 6-31G(d), to determine the most stable three-dimensional conformation (optimized geometry) of the molecule. From this, key electronic properties could be calculated, including:

HOMO-LUMO Energy Gap: This would indicate the molecule's kinetic stability and chemical reactivity.

Dipole Moment: This would provide information about the molecule's polarity.

Electron Density Distribution: This would reveal the electron-rich and electron-poor regions of the molecule.

Investigation of Reaction Mechanisms and Transition State Structures

DFT calculations are instrumental in elucidating reaction pathways. smu.edursc.org For this ketone, potential reactions for study could include its synthesis, oxidation, or reduction. Researchers could map the potential energy surface to identify transition state structures and calculate activation energies, thereby providing a detailed understanding of the reaction kinetics and mechanism. scholarsresearchlibrary.com

Predictive Modeling of Chemoselectivity and Reactivity

By calculating various reactivity descriptors, such as Fukui functions or local softness, DFT could be used to predict how this compound would react in the presence of different reagents. This would be crucial for predicting its behavior in complex chemical environments and for designing new synthetic pathways.

Structure-Reactivity Relationship Studies via Computational Approaches

By systematically modifying the structure of this compound in silico (e.g., changing the position of the fluorine atom or altering the cyclohexyl ring), researchers could establish clear structure-reactivity relationships. This computational approach would allow for the rational design of new derivatives with tailored properties without the need for extensive experimental synthesis. The introduction of fluorine is known to significantly alter molecular properties, which could be systematically explored. mdpi.comnih.gov

Analysis of Noncovalent Interactions and Molecular Electrostatic Potential

The fluorine atom in the molecule is a key site for forming noncovalent interactions, such as hydrogen bonds or halogen bonds. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) could be used to identify and characterize these weak interactions, which are crucial for understanding molecular recognition and self-assembly processes.

A Molecular Electrostatic Potential (MEP) map would visually represent the electrostatic potential on the surface of the molecule. This would highlight the electrophilic and nucleophilic sites, providing a clear guide to its intermolecular interaction patterns and reactive behavior.

Chemical Applications and Derivatization Strategies in Synthetic Research

Role as Synthetic Intermediates and Building Blocks

Ketones are versatile intermediates in organic synthesis due to the reactivity of the carbonyl group. Cyclohexyl 2-(3-fluorophenyl)ethyl ketone can serve as a precursor for a variety of more complex molecules. The presence of the fluorophenyl group is of particular interest, as fluorine substitution can significantly alter the pharmacokinetic and physicochemical properties of bioactive molecules, such as metabolic stability and binding affinity.

One potential application for this ketone is in the synthesis of nitrogen-containing heterocyclic compounds. For instance, related cyclohexyl phenyl ketone derivatives have been utilized as intermediates in the synthesis of benzodiazepines, a class of psychoactive drugs. A plausible synthetic route could involve the reaction of the ketone with an appropriate diamine to form a diazepine (B8756704) ring system.

Furthermore, the ketone can be a building block for the synthesis of chiral alcohols through asymmetric reduction, which are valuable intermediates in the pharmaceutical industry. The introduction of a stereocenter at the carbonyl carbon can be crucial for the biological activity of a target molecule.

Derivatization for Enhanced Spectroscopic Analysis and Separation

The analysis of ketones by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can sometimes be challenging due to their moderate polarity and potential for poor ionization. Chemical derivatization is a common strategy to improve their analytical characteristics.

A widely used method for the derivatization of ketones is the reaction with hydrazine-based reagents to form hydrazones. These derivatives often exhibit enhanced detectability by UV or fluorescence detectors in HPLC and improved ionization efficiency in mass spectrometry.

Common Derivatizing Agents for Ketones

| Derivatizing Agent | Resulting Derivative | Analytical Enhancement |

|---|---|---|

| 2,4-Dinitrophenylhydrazine (B122626) (DNPH) | DNPH hydrazone | Strong chromophore for UV detection |

| Dansyl hydrazine (B178648) | Dansylhydrazone | Fluorescent, enhances MS sensitivity |

For this compound, reaction with DNPH would yield a brightly colored hydrazone, facilitating its quantification and detection in complex mixtures.

Stable Isotope-Coded Derivatization (ICD) is a powerful technique for accurate quantification of analytes using mass spectrometry. mdpi.com This method involves labeling the target analyte with a reagent that exists in two or more isotopic forms (e.g., light and heavy). The sample is derivatized with one isotopic form, while a known amount of an internal standard is derivatized with the other. The two are then mixed and analyzed by MS. The ratio of the peak intensities of the light and heavy derivatives allows for precise quantification, correcting for variations in sample preparation and instrument response. mdpi.com

For this compound, a variety of isotope-coded derivatization reagents for carbonyl groups could be employed. For example, a pair of light (d0) and heavy (d4) dansyl hydrazine reagents could be used to label the ketone, enabling its accurate quantification in biological or environmental samples. nih.gov

Examples of Isotope-Coded Derivatization Reagents for Ketones

| Reagent Pair | Isotopic Label | Application |

|---|---|---|

| d0/d5-Dansyl hydrazine | Deuterium | LC-MS |

| 12C/13C-Hydrazine | Carbon-13 | LC-MS |

Transformations of the Ketone Moiety

The ketone functional group in this compound is a prime site for chemical transformations, allowing for the synthesis of a range of other functional groups.

Ketones are generally resistant to oxidation compared to aldehydes. researchgate.net However, under forcing conditions with strong oxidizing agents, they can undergo cleavage of the carbon-carbon bonds adjacent to the carbonyl group. researchgate.net A more synthetically useful transformation is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). libretexts.org

In the case of this compound, the Baeyer-Villiger oxidation would likely result in the migration of the more substituted group, the cyclohexyl group, leading to the formation of a cyclohexyl ester.

The reduction of the ketone group to a secondary alcohol is a fundamental transformation in organic synthesis. A variety of reducing agents can accomplish this, with the choice of reagent determining the selectivity and stereochemical outcome.

For the reduction of this compound to the corresponding alcohol, several methods are available:

Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used for the reduction of ketones to alcohols. researchgate.net Sodium borohydride is a milder and more selective reagent, while lithium aluminum hydride is more powerful and less selective. researchgate.net

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., Pt, Pd, Ni) to reduce the ketone. This method is generally effective but may also reduce other functional groups, such as alkenes or alkynes, if present.

Asymmetric Reduction: To produce a single enantiomer of the alcohol, chiral reducing agents or catalysts can be employed. This is particularly important in pharmaceutical synthesis where the stereochemistry of a molecule can dictate its biological activity. Examples include the use of chiral borane (B79455) reagents or transition metal catalysts with chiral ligands.

Common Reducing Agents for Ketones

| Reducing Agent | Characteristics |

|---|---|

| Sodium borohydride (NaBH4) | Mild, selective for aldehydes and ketones |

| Lithium aluminum hydride (LiAlH4) | Strong, reduces a wide range of carbonyl compounds |

| Hydrogen (H2) with a metal catalyst | Effective for many functional groups, can be stereoselective |

The selective reduction of the ketone in this compound would yield 1-cyclohexyl-3-(3-fluorophenyl)propan-1-ol, a chiral alcohol that could be a valuable synthon for further chemical elaboration.

Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound presents a unique case for electrophilic substitution, owing to the competing directing effects of its substituents. The fluorine atom, a halogen, is known to be an ortho-, para-director, while the 2-(cyclohexylcarbonyl)ethyl group, an alkyl ketone, acts as a meta-director. wikipedia.orgcsbsju.edu This duality in directing influence makes the prediction of substitution patterns a nuanced endeavor, often resulting in a mixture of products depending on the reaction conditions and the nature of the electrophile.

The fluorine atom, despite its high electronegativity which deactivates the ring towards electrophilic attack through a strong negative inductive effect (-I), possesses lone pairs of electrons that can be donated to the aromatic ring via a positive mesomeric effect (+M). wikipedia.org This donation of electron density preferentially stabilizes the arenium ion intermediates formed during ortho and para attack. Conversely, the ethyl ketone group is a deactivating group due to its electron-withdrawing nature, which directs incoming electrophiles to the meta position. vaia.com

The interplay of these effects means that electrophilic substitution on this compound can potentially lead to substitution at positions ortho and para to the fluorine atom, and meta to the ethyl ketone group. The precise regioselectivity is often dependent on the specific reaction conditions, including the choice of Lewis acid catalyst and solvent, which can influence the relative activation or deactivation of the various positions on the ring.

Common electrophilic substitution reactions that could be performed on this aromatic ring include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of nitro-substituted isomers. Similarly, halogenation with a halogen in the presence of a Lewis acid would introduce another halogen atom onto the ring.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Major Predicted Isomeric Products |

| Nitration | HNO₃, H₂SO₄ | Cyclohexyl 2-(3-fluoro-4-nitrophenyl)ethyl ketone, Cyclohexyl 2-(3-fluoro-6-nitrophenyl)ethyl ketone, Cyclohexyl 2-(5-fluoro-2-nitrophenyl)ethyl ketone |

| Bromination | Br₂, FeBr₃ | Cyclohexyl 2-(4-bromo-3-fluorophenyl)ethyl ketone, Cyclohexyl 2-(2-bromo-5-fluorophenyl)ethyl ketone |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Cyclohexyl 2-(4-acyl-3-fluorophenyl)ethyl ketone, Cyclohexyl 2-(2-acyl-5-fluorophenyl)ethyl ketone |

Utilization in the Formation of Advanced Organic Scaffolds

The structural features of this compound, namely the presence of a reactive ketone carbonyl group and a modifiable aromatic ring, make it a valuable precursor for the synthesis of more complex and advanced organic scaffolds. researchgate.net Derivatization of the ketone functionality, in particular, opens avenues to a variety of heterocyclic and carbocyclic frameworks that are of interest in medicinal chemistry and materials science.

One of the prominent applications of ketones in the synthesis of advanced scaffolds is in the construction of nitrogen-containing heterocycles. For example, the ketone can serve as a key building block in the Fischer indole (B1671886) synthesis . wikipedia.orgbyjus.comalfa-chemistry.com In this reaction, this compound would be reacted with a substituted phenylhydrazine (B124118) in the presence of an acid catalyst. The resulting hydrazone would then undergo a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement to form a substituted indole. The cyclohexyl and the substituted phenyl groups would be incorporated into the final indole structure, allowing for the generation of a diverse library of indole derivatives.

Another significant application is the Pictet-Spengler reaction , which is a powerful method for the synthesis of tetrahydroisoquinolines and related structures. numberanalytics.comwikipedia.org While the classical Pictet-Spengler reaction involves an aldehyde, variations utilizing ketones are also well-established. numberanalytics.com In this context, a derivative of this compound, where the aromatic ring is further functionalized with an aminoethyl group, could undergo intramolecular cyclization. The ketone carbonyl would react with the amine to form an iminium ion, which would then be attacked by the electron-rich aromatic ring to close the heterocyclic ring.

Furthermore, the ketone functionality can be used as a handle for the construction of other complex carbocyclic systems through various condensation and cyclization reactions. For instance, intramolecular aldol-type reactions or radical cyclizations could be envisioned with appropriately functionalized derivatives of the parent ketone. nih.gov

Table 2: Potential Advanced Organic Scaffolds Derived from this compound

| Reaction Type | Key Reactants | Resulting Scaffold | Potential Application |

| Fischer Indole Synthesis | Substituted Phenylhydrazine | Substituted Indole | Pharmaceutical agents, Agrochemicals |

| Pictet-Spengler Reaction | (Requires prior modification of the aromatic ring to include an aminoethyl group) | Tetrahydroisoquinoline | Alkaloid synthesis, Bioactive molecules |

| Intramolecular Cyclization | (Requires additional functional groups on the cyclohexyl or ethyl chain) | Fused Carbocyclic/Heterocyclic Systems | Complex molecular architectures |

Future Research Directions

Development of Novel Stereoselective Methodologies for Fluorinated Ketones

The synthesis of specific stereoisomers of fluorinated ketones is crucial, as the spatial arrangement of atoms can dramatically influence a molecule's properties. Future research will likely focus on creating highly efficient and selective methods for controlling stereochemistry during synthesis. A primary goal is the development of novel catalytic systems that can generate chiral fluorinated ketones with high enantioselectivity and diastereoselectivity. rsc.orgmdpi.com

Organocatalysis, which uses small organic molecules as catalysts, presents a promising avenue. For instance, primary amine-functionalized Cinchona alkaloids have been successful in the asymmetric α-fluorination of various cyclic ketones. princeton.edu Future work could expand upon this by designing new generations of organocatalysts capable of handling more complex substrates, such as those containing multiple functional groups or challenging steric profiles. The aim is to achieve high yields and stereoselectivity under mild reaction conditions. princeton.edumdpi.com

Transition metal catalysis also offers significant potential. Catalytic systems involving palladium, nickel, and zinc have been used for the asymmetric arylation and Mannich reactions of α-fluoro ketones. rsc.orgmdpi.com Research could explore novel ligand designs for these metals to enhance their catalytic activity and selectivity. Developing catalysts that can facilitate the construction of quaternary carbon stereocenters containing fluorine remains a particularly challenging yet important goal. rsc.orgmdpi.com

Table 1: Selected Catalytic Systems for Stereoselective Synthesis of Fluorinated Ketones

| Catalyst Type | Metal/Organic Base | Reaction Type | Substrate Example | Achieved Selectivity (ee) | Reference |

|---|---|---|---|---|---|

| Organocatalyst | (S,S)-bicyclic guanidine | Mannich Reaction | α-fluoroaryl cyclic ketones | Up to 99% | rsc.org |

| Transition Metal | Pd(dba)₂ with BINOL-derivative ligand | Asymmetric Arylation | α-fluoro ketones | Up to 97% | rsc.org |

| Organocatalyst | Primary amine Cinchona alkaloid | α-Fluorination | 4-phenyl-cyclohexanone | 97% | princeton.edu |

ee: enantiomeric excess

Exploration of Undiscovered Reaction Pathways and Catalytic Systems

Beyond refining existing methods, a significant area of future research lies in the discovery of entirely new reaction pathways for synthesizing fluorinated ketones. This involves leveraging novel catalytic systems and reaction concepts to build the molecular framework of compounds like Cyclohexyl 2-(3-fluorophenyl)ethyl ketone more efficiently.

One promising frontier is the direct C-H bond fluorination of aliphatic sp³ carbons. sioc-journal.cn Developing catalysts that can selectively replace a hydrogen atom with fluorine at a site distant from existing functional groups is a major challenge but would provide a highly streamlined synthetic route. sioc-journal.cn Similarly, ring-opening fluorination, where a cyclic precursor is opened to install a fluorine atom and generate a ketone, offers an innovative pathway to distal fluorinated ketones. sioc-journal.cn

Another area of exploration is deacylative cross-coupling, where a ketone is used as a starting material to form new carbon-carbon bonds. nih.gov Future research could adapt these methods for organofluorine compounds, potentially using a simpler fluorinated ketone as a building block for more complex structures. Dual nickel/photoredox catalysis has shown promise in this area for non-fluorinated systems. nih.gov Furthermore, carbonylative cross-coupling reactions, which introduce a carbonyl group while forming a C-C bond, could be optimized for fluorinated substrates. chemistryviews.org

Advanced Computational Studies for Predictive Synthesis and Reactivity Design

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of chemical reactions. nih.gov For complex molecules like this compound, advanced computational studies can provide deep insights that guide experimental work, saving time and resources.

Future research will increasingly rely on in silico methods for predictive synthesis. Techniques such as Density Functional Theory (DFT) can be used to model reaction mechanisms, calculate transition state energies, and predict the most likely reaction outcomes. This allows chemists to screen potential catalysts and reaction conditions computationally before attempting them in the lab. For fluorinated compounds, these models can help elucidate the subtle electronic effects of the fluorine atom on reaction pathways. researchgate.net

Moreover, computational tools can be used for reactivity design. By modeling the electronic structure and properties of a target molecule, researchers can predict its reactivity towards different reagents. Molecular docking simulations can predict how a molecule might interact with biological targets, which is a critical aspect of drug design. nih.gov Predictive absorption, distribution, metabolism, excretion, and toxicity (ADMET) analyses can also be performed to assess the potential of a new compound early in the development process. nih.gov

Integration of Multidimensional Spectroscopic Techniques for Complex Chemical Systems

The precise characterization of complex molecules, including their three-dimensional structure and dynamic behavior, is essential for understanding their function. While standard spectroscopic methods provide valuable information, the integration of multidimensional techniques is necessary to unravel the intricate details of fluorinated ketones and their reaction systems.

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), is a powerful tool for determining the connectivity and spatial proximity of atoms in a molecule. berkeley.edu Future research should apply these advanced NMR methods to fully elucidate the structure and conformation of complex fluorinated ketones.

In addition to NMR, other advanced techniques can provide complementary information. Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers ultra-high resolution and mass accuracy, enabling the precise identification of complex reaction products and intermediates. nih.gov Coherent multidimensional spectroscopy (CMDS), which uses multiple laser pulses to probe molecular vibrations and electronic transitions, can reveal detailed information about molecular structure and dynamics on ultrafast timescales. sciencesconf.orgacs.org Integrating these powerful analytical tools will provide an unprecedented level of detail, advancing our fundamental understanding of complex chemical systems involving fluorinated ketones.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing cyclohexyl 2-(3-fluorophenyl)ethyl ketone, and how can purity be validated?

- Methodological Answer : A plausible route involves Friedel-Crafts acylation, where a cyclohexyl acetyl chloride reacts with a 3-fluorophenylethyl precursor. Alternatively, Suzuki-Miyaura cross-coupling could link fluorophenyl moieties to a pre-formed ketone scaffold. Post-synthesis, purity should be validated via HPLC (using C18 columns with acetonitrile/water gradients) and ¹H/¹³C NMR (to confirm substitution patterns and ketone functionality). Mass spectrometry (e.g., ESI-MS) can verify molecular weight .

Q. How can the electronic and steric effects of the 3-fluorophenyl group influence the compound’s reactivity?

- Methodological Answer : The electron-withdrawing fluorine atom induces meta-directing effects, altering electrophilic substitution patterns. Steric hindrance from the cyclohexyl group can be assessed computationally (DFT calculations for bond angles/rotational barriers) or experimentally via NOESY NMR to study spatial interactions between the cyclohexyl and fluorophenyl groups .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify carbonyl stretches (~1700–1750 cm⁻¹) and C-F vibrations (1000–1100 cm⁻¹).

- NMR : ¹⁹F NMR detects fluorine environments, while ¹H NMR resolves coupling between ethyl and cyclohexyl protons.